Revexepride

Vue d'ensemble

Description

Le Révexepride est un agoniste sélectif du récepteur 4 de la 5-hydroxytryptamine (5-HT4), principalement utilisé comme prokinétique pour aider à la vidange gastrique et stimuler la motilité gastro-intestinale . Il a été étudié pour son potentiel dans le traitement du reflux gastro-œsophagien (RGO), une affection caractérisée par le reflux du contenu gastrique dans l'œsophage .

Méthodes De Préparation

La synthèse du révéxepride implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. Les voies de synthèse détaillées et les méthodes de production industrielle sont propriétaires et non divulguées publiquement. Le composé est connu pour être synthétisé par une série de réactions organiques impliquant l'activation sélective et les transformations de groupes fonctionnels .

Analyse Des Réactions Chimiques

Le révéxepride subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le révéxepride en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants : Les réactifs typiques comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Les conditions varient en fonction de la réaction et du produit souhaités.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le révéxepride a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les agonistes du récepteur 5-HT4 et leurs interactions.

Biologie : Étudié pour ses effets sur la motilité gastro-intestinale et ses avantages thérapeutiques potentiels.

Médecine : Étudié pour son potentiel à traiter le RGO et d'autres troubles gastro-intestinaux.

Industrie : Utilisé dans le développement de nouveaux prokinétiques et de produits pharmaceutiques connexes

Mécanisme d'action

Le révéxepride exerce ses effets en activant sélectivement les récepteurs 5-HT4, qui sont impliqués dans la régulation de la motilité gastro-intestinale. L'activation de ces récepteurs améliore la libération d'acétylcholine, un neurotransmetteur qui stimule les contractions musculaires dans le tractus gastro-intestinal. Cela conduit à une amélioration de la vidange gastrique et à une réduction des symptômes du RGO .

Applications De Recherche Scientifique

Revexepride has several scientific research applications:

Chemistry: Used as a model compound to study 5-HT4 receptor agonists and their interactions.

Biology: Investigated for its effects on gastrointestinal motility and its potential therapeutic benefits.

Medicine: Studied for its potential to treat GERD and other gastrointestinal disorders.

Industry: Utilized in the development of new prokinetic agents and related pharmaceuticals

Mécanisme D'action

Revexepride exerts its effects by selectively activating the 5-HT4 receptors, which are involved in regulating gastrointestinal motility. The activation of these receptors enhances the release of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract. This leads to improved gastric emptying and reduced symptoms of GERD .

Comparaison Avec Des Composés Similaires

Le révéxepride est unique parmi les agonistes du récepteur 5-HT4 en raison de sa haute sélectivité et de son efficacité. Des composés similaires comprennent :

Cisapride : Un autre agoniste du récepteur 5-HT4, mais avec un éventail plus large d'interactions avec les récepteurs.

Mosapride : Fonction similaire, mais avec des propriétés pharmacocinétiques différentes.

Tégasérod : Utilisé pour le syndrome du côlon irritable, avec un profil de sécurité différent de celui du révéxepride.

Le révéxepride se distingue par son action ciblée et ses avantages thérapeutiques potentiels dans le traitement du RGO, ce qui en fait un composé précieux à la fois en recherche et en milieu clinique.

Activité Biologique

Revexepride, a selective 5-HT4 receptor agonist, has garnered attention for its potential therapeutic applications, particularly in the treatment of gastroesophageal reflux disease (GERD). This article delves into its biological activity, pharmacodynamics, clinical efficacy, and safety profiles based on diverse research findings.

Overview of this compound

This compound (CAS#: 219984-49-3) is primarily recognized for its role as a prokinetic agent. By stimulating the 5-HT4 receptors in the gastrointestinal tract, it enhances gastric motility and promotes gastric emptying. This mechanism is particularly beneficial for patients suffering from GERD who experience persistent symptoms despite proton pump inhibitor (PPI) therapy.

This compound acts as an agonist at the 5-HT4 receptor, which is involved in the modulation of gastrointestinal motility. The activation of these receptors leads to increased release of acetylcholine at the myenteric plexus, resulting in enhanced gastrointestinal contractions and improved gastric emptying rates .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively:

- Absorption : Following oral administration, this compound exhibits rapid absorption with a time to reach maximum concentration of approximately 1.75 hours .

- Metabolism : It is predominantly metabolized by CYP3A4 (99.9%), with a minor contribution from CYP2D6 (0.1%). Notably, this compound also inhibits CYP3A4 in vitro with IC50 values ranging from 16 to 49 μM .

- Excretion : A Phase I study revealed that nearly 100% of radioactivity was recovered post-administration, with 38.2% excreted in urine and 57.3% in feces .

Clinical Efficacy

Several clinical trials have evaluated the effectiveness of this compound in managing GERD symptoms:

-

Phase II Studies : In a multicenter randomized controlled trial involving patients with GERD who had persistent symptoms on stable PPI therapy, this compound (0.5 mg three times daily) did not demonstrate significant improvements over placebo in terms of reflux events or symptom relief .

Characteristic This compound (n=34) Placebo (n=31) Total (n=65) Age (years) 43.8 (16.04) 45.8 (14.50) 44.8 (15.24) Female (%) 55.9 54.8 55.4 BMI (kg/m²) 25.2 (3.78) 26.4 (4.36) 25.8 (4.07) - Long-term Efficacy : Another trial assessed multiple doses (0.1 mg, 0.5 mg, and 2 mg three times daily) over an eight-week period but found no significant differences in regurgitation-free days compared to placebo .

Safety Profile

This compound is generally well-tolerated among patients:

- Adverse Events : Common treatment-emergent adverse events included gastrointestinal disorders such as diarrhea and headache . The incidence of adverse events was similar across treatment groups.

- Serious Adverse Events : Only one serious adverse event was reported during trials, underscoring the drug's safety profile .

Propriétés

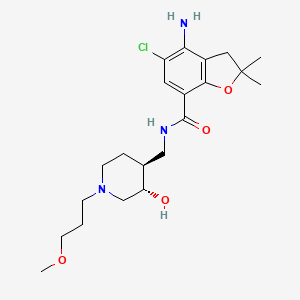

IUPAC Name |

4-amino-5-chloro-N-[[(3S,4S)-3-hydroxy-1-(3-methoxypropyl)piperidin-4-yl]methyl]-2,2-dimethyl-3H-1-benzofuran-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32ClN3O4/c1-21(2)10-15-18(23)16(22)9-14(19(15)29-21)20(27)24-11-13-5-7-25(12-17(13)26)6-4-8-28-3/h9,13,17,26H,4-8,10-12,23H2,1-3H3,(H,24,27)/t13-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUUNSGQVBGYQM-SUMWQHHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCC3CCN(CC3O)CCCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NC[C@@H]3CCN(C[C@H]3O)CCCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176429 | |

| Record name | Revexepride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219984-49-3 | |

| Record name | Revexepride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219984493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Revexepride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REVEXEPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C63R2Y02M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.